molecular formula C20H16Cl2N2O B4173118 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-3-naphthalen-1-ylurea

1-[4-(2,2-Dichlorocyclopropyl)phenyl]-3-naphthalen-1-ylurea

Cat. No.: B4173118
M. Wt: 371.3 g/mol
InChI Key: ZZXPMIRXXNEVNO-UHFFFAOYSA-N
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Description

N-[4-(2,2-dichlorocyclopropyl)phenyl]-N’-1-naphthylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorocyclopropyl group attached to a phenyl ring, and a naphthylurea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2-dichlorocyclopropyl)phenyl]-N’-1-naphthylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(2,2-dichlorocyclopropyl)aniline with 1-naphthyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-[4-(2,2-dichlorocyclopropyl)phenyl]-N’-1-naphthylurea may involve large-scale batch or continuous processes. The key steps include the synthesis of the intermediate compounds, followed by their purification and subsequent reaction to form the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2-dichlorocyclopropyl)phenyl]-N’-1-naphthylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorocyclopropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(2,2-dichlorocyclopropyl)phenyl]-N’-1-naphthylurea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2,2-dichlorocyclopropyl)phenyl]-N’-1-naphthylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(2,2-dichlorocyclopropyl)phenyl]-N’-1-naphthylurea can be compared with other similar compounds to highlight its uniqueness:

    N-[4-(2,2-dichlorocyclopropyl)phenyl]-N’-1-naphthylcarbamate: Similar structure but different functional group, leading to distinct chemical properties.

    N-[4-(2,2-dichlorocyclopropyl)phenyl]-N’-1-naphthylamide: Another related compound with variations in the functional groups, affecting its reactivity and applications.

These comparisons underscore the unique combination of functional groups in N-[4-(2,2-dichlorocyclopropyl)phenyl]-N’-1-naphthylurea, which imparts specific properties and makes it valuable for various scientific research applications.

Properties

IUPAC Name

1-[4-(2,2-dichlorocyclopropyl)phenyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O/c21-20(22)12-17(20)14-8-10-15(11-9-14)23-19(25)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-11,17H,12H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXPMIRXXNEVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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